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3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid Documentation Hub

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  • Product: 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid
  • CAS: 96360-24-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Weight, Structure, and Applications of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic deployment of heterocyclic bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic deployment of heterocyclic bioisosteres is critical for optimizing pharmacokinetics and target engagement. The compound 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid represents a highly specialized structural motif. By merging an aza-pyrimidine core (the 3,5-dioxo-1,2,4-triazine) with a flexible β -alanine (3-aminopropanoic acid) linker, this molecule serves as a versatile building block. It is increasingly relevant in the design of targeted therapeutics, most notably acting as a polar head group in Thyroid Hormone Receptor beta (THR- β ) modulators .

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and provides a field-proven, self-validating protocol for its synthesis and characterization.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the stoichiometric and physical boundaries of a molecule is the first step in assay development. The exact mass and isomeric space of the C6​H8​N4​O4​ formula are well-documented in chemical literature, confirming a molecular weight that ensures high ligand efficiency (LE) in fragment-based drug design.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Molecular Formula C6​H8​N4​O4​ Defines the absolute stoichiometric boundaries for synthesis.
Molecular Weight 200.15 g/mol Low MW (<300) allows for significant downstream functionalization without violating Lipinski's Rule of 5.
Exact Mass 200.0546 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Estimated LogP -1.2 to -0.5Highly hydrophilic due to the dione core and carboxylic acid; guarantees excellent aqueous solubility for in vitro assays.
H-Bond Donors 4N-H (triazine), N-H (amine), O-H (carboxylic acid). Enables strong, directional target engagement.
H-Bond Acceptors 6Carbonyl oxygens and triazine nitrogens facilitate extensive solvent and receptor networking.

Structural Elucidation & Tautomeric Dynamics

The architecture of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is divided into two functional domains:

  • The 6-Azauracil Mimic (Core): The 1,2,4-triazine-3,5-dione ring is a classic pyrimidine bioisostere. The substitution of a carbon atom with nitrogen at the 6-position (relative to a standard pyrimidine) alters the electron density of the ring, increasing its acidity and resistance to enzymatic degradation (e.g., by cytidine deaminases).

  • The β -Alanine Linker (Tail): The 3-aminopropanoic acid chain provides a flexible, 3-carbon spatial extension terminating in a carboxylic acid. This is crucial for anchoring into basic amino acid pockets (like Arginine residues) within receptor active sites.

Tautomeric Causality: While drawn as the 2H,4H-dione, the triazine core exists in a dynamic tautomeric equilibrium. In physiological pH (~7.4), the dione form predominates over the lactim (hydroxy-imine) forms. This is not a structural artifact; it is a causal requirement for its function. The dione carbonyls are required to mimic the hydrogen-bonding face of endogenous pyrimidines or to satisfy the specific pharmacophore requirements of nuclear receptors.

Mechanistic Insights & Biological Relevance

The 3,5-dioxo-1,2,4-triazine motif has gained significant traction in the treatment of metabolic dysfunction-associated steatohepatitis (MASH). When integrated into larger scaffolds, this specific head group acts as a potent agonist for THR- β . The carboxylic acid of the propanoic tail forms a critical salt bridge with Arg328 in the receptor's ligand-binding domain, while the triazine core stabilizes Helix 12, driving the receptor into its active conformation.

BioPathway A 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (Pharmacophore Model) B THR-β Ligand Binding Domain (Target Receptor) A->B Binding Affinity C H-Bonding Network (Arg328 / Arg316 Anchoring) B->C Triazine & COOH Interaction D Receptor Conformational Change (Helix 12 Stabilization) C->D Structural Shift E Co-activator Recruitment (Gene Transcription) D->E Agonist Response

Pharmacophore mapping and THR-β receptor activation pathway.

Synthetic Methodology & Experimental Workflows

To synthesize this compound, we utilize a Nucleophilic Aromatic Substitution ( SN​Ar ) strategy. The starting material, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is highly electrophilic at the C6 position due to the electron-withdrawing nature of the adjacent nitrogens and carbonyls.

Self-Validating Protocol: SN​Ar Synthesis

Reagents:

  • 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq, 5.0 mmol)

  • β -Alanine (1.2 eq, 6.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the 6-bromo-triazine derivative in 20 mL of anhydrous DMF in a 50 mL round-bottom flask. Causality: DMF is chosen for its high dielectric constant, which is required to solvate the highly polar triazine network and stabilize the Meisenheimer complex intermediate during SN​Ar .

  • Nucleophile Addition: Add β -Alanine followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the β -Alanine to increase its nucleophilicity and scavenges the HBr byproduct, driving the equilibrium forward without competing for the C6 electrophilic site.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation (The Self-Validating Step): At t=4 hours, extract a 10 µL aliquot, dilute in 1 mL Methanol, and inject into the LC-MS.

    • Validation Check: If the starting material isotopic pattern ( m/z 190.9 for 79Br , 192.9 for 81Br ) is still predominant, the system has lost basicity. Check the pH of the aliquot; if pH < 8, add an additional 0.5 eq of DIPEA. Proceed only when the target mass ( m/z 201.1 [M+H]+ ) exceeds 95% AUC.

  • Quench & Isolation: Cool the mixture to room temperature and quench with 30 mL of ice-cold water. Carefully adjust the pH to 3.0 using 1M HCl. Causality: The product contains a carboxylic acid ( pKa​≈4.0 ). Adjusting to pH 3.0 ensures the molecule is fully protonated and neutral, forcing it to precipitate out of the aqueous DMF solution.

  • Purification: Filter the resulting precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under vacuum to yield the pure product.

SynthesisWorkflow A 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione (Electrophile) C SNAr Reaction DMF, DIPEA, 80°C, 12h A->C B β-Alanine (Nucleophile) B->C D Crude Mixture (Triazine-β-Alanine Adduct) C->D LC-MS Monitoring E Acidification (pH 3.0) 1M HCl D->E Quench & Workup F 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid Target Compound (MW: 200.15) E->F Precipitation & Filtration

Step-by-step SNAr synthetic workflow with built-in LC-MS validation.

Analytical Validation

To ensure structural integrity and trustworthiness of the synthesized batch, rigorous analytical validation is required. The following table summarizes the expected quantitative 1H NMR data.

Table 2: Quantitative 1H NMR Data (400 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
1H 12.15Broad Singlet1H-COOH : Highly deshielded due to acidic proton exchange.
1H 11.80Singlet1HTriazine N4-H : Deshielded by adjacent carbonyls.
1H 11.55Singlet1HTriazine N2-H : Distinct from N4 due to asymmetric ring environment.
1H 7.20Triplet1H-NH-CH2 : Secondary amine proton coupling with the adjacent methylene.
1H 3.45Quartet (or dt)2H-CH2-N : Split by both the adjacent -NH- and the neighboring -CH2-.
1H 2.50Triplet2H-CH2-COOH : Shifts slightly upfield, split only by the adjacent methylene.

Note: The exact mass must be confirmed via HRMS (ESI-TOF) in negative ion mode, targeting [M−H]− at 199.0468±5 ppm to validate the C6​H8​N4​O4​ composition.

References

  • Title: MODULATORS OF THR-BETA WITH A DIOXO-1,2,4-TRIAZYL HEAD GROUP (EP 3965884 B1) Source: European Patent Office (Espacenet) URL: [Link]

  • Title: Ronidazole | C6H8N4O4 | CID 5094 (Isomeric Mass Reference) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 6-Amino-1,2,4-Triazine-3,5(2H,4H)-Dione | 18802-38-5 Source: ChemicalRoot Database URL: [Link]

Exploratory

A Preliminary Investigation of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic Acid: A Technical Guide for Drug Discovery

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry du...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique electronic properties and synthetic tractability have facilitated the development of a diverse array of therapeutic agents. Notable examples of drugs containing the 1,2,4-triazine core include the antiviral agent Azaribine, the anticonvulsant Lamotrigine, and the third-generation cephalosporin antibiotic Ceftriaxone.[1] Furthermore, 1,2,4-triazine derivatives have been extensively explored as anticancer agents, particularly as kinase inhibitors and hypoxia-activated prodrugs like Tirapazamine.[1] This technical guide provides a comprehensive framework for the preliminary investigation of a novel 1,2,4-triazine derivative, 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, in the context of modern drug discovery. The proposed methodologies are grounded in established principles of medicinal chemistry and are designed to systematically evaluate the therapeutic potential of this compound.

Section 1: Synthesis and Chemical Characterization

A robust and efficient synthetic route is paramount for the successful investigation of any new chemical entity. Based on established methodologies for the synthesis of 1,2,4-triazine derivatives, a plausible synthetic pathway for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is proposed. The synthesis of related 3-thioxo-1,2,4-triazin-5-one derivatives often involves the condensation of a thiosemicarbazone with an appropriate carbonyl compound, followed by cyclization.[3][4] Similarly, 3-amino-1,2,4-triazine derivatives can be synthesized from the reaction of aminoguanidine with α-dicarbonyl compounds.[5]

Proposed Synthetic Protocol:

A potential synthetic route for the target compound could involve a multi-step process commencing with commercially available starting materials. A generalized scheme is presented below:

Synthetic_Pathway cluster_0 Step 1: Formation of Semicarbazone cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination (Potential Route) start Semicarbazide Hydrochloride semicarbazone Intermediate Semicarbazone start->semicarbazone Reaction with α-keto acid keto_acid α-Ketoglutaric acid keto_acid->semicarbazone triazine_dione 6-(2-carboxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione semicarbazone->triazine_dione Base-catalyzed cyclization final_product 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid triazine_dione->final_product Amination at C6 (Conceptual)

Caption: Proposed synthetic workflow for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid.

Detailed Steps:

  • Synthesis of the Semicarbazone Intermediate: Equimolar amounts of semicarbazide hydrochloride and α-ketoglutaric acid would be dissolved in a suitable solvent system, such as aqueous ethanol. The reaction mixture would be refluxed for several hours to facilitate the formation of the corresponding semicarbazone.

  • Cyclization to the 1,2,4-Triazine-3,5-dione Core: The isolated semicarbazone intermediate would then be subjected to base-catalyzed cyclization. This can typically be achieved by refluxing in an aqueous solution of a base like potassium carbonate or sodium hydroxide. Acidification of the reaction mixture would precipitate the desired 6-(2-carboxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione.

  • Introduction of the Amino Group: The final step involves the introduction of the amino group at the 6-position. This is a conceptual step and may require further methodological development. One possible approach could involve a Hofmann rearrangement of a corresponding amide derivative or a nucleophilic aromatic substitution on a halogenated precursor.

Characterization: The structure of the final compound and all intermediates should be unequivocally confirmed using standard analytical techniques:

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the propanoic acid chain protons and the NH protons of the triazine ring.
¹³C NMR Resonances for the carbonyl carbons of the triazine ring and the carboxylic acid, as well as the aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C₆H₇N₃O₄: 185.14 g/mol ).[6]
FT-IR Spectroscopy Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N bonds.
Purity Analysis (HPLC) A single major peak indicating a high degree of purity (>95%).

Section 2: Preliminary Biological Evaluation: Target Identification and In Vitro Screening

The diverse biological activities of 1,2,4-triazine derivatives suggest several potential therapeutic targets for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid.[1] Structurally related compounds have shown activity as kinase inhibitors, adenosine A2A receptor antagonists, and D-amino acid oxidase (DAAO) inhibitors.[7][8][9] Therefore, a tiered screening approach is recommended to identify the most promising therapeutic area for this novel compound.

Tier 1: Broad-Spectrum Kinase Inhibitor Screening

Given that many 1,2,4-triazine derivatives function as kinase inhibitors, a broad-spectrum kinase inhibitor profiling assay is a logical starting point.[1]

Experimental Protocol: Kinase Inhibition Assay Panel

  • Assay Principle: A panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases) will be used. The assay will measure the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase.

  • Procedure:

    • The test compound will be serially diluted to generate a concentration-response curve.

    • Each concentration of the compound will be incubated with the respective kinase, its substrate, and ATP.

    • The extent of phosphorylation will be quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) will be determined for each kinase. Significant inhibition (IC₅₀ < 10 µM) against one or more kinases would warrant further investigation.

Tier 2: G-Protein Coupled Receptor (GPCR) Binding Assays

Derivatives of 1,2,4-triazine have been identified as potent adenosine A2A receptor antagonists.[7][8] Additionally, arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine have shown high affinity for serotonin 5-HT1A receptors.[10]

Experimental Protocol: Radioligand Binding Assay

  • Assay Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

  • Procedure:

    • Cell membranes expressing the target GPCR (e.g., adenosine A2A or 5-HT1A) will be incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand will be separated by filtration.

    • The amount of bound radioactivity will be measured using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) will be calculated from the IC₅₀ value. A low Ki value indicates high binding affinity.

Tier 3: Enzyme Inhibition Assays

Recent studies have identified 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as novel inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[9]

Experimental Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay

  • Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed oxidation of a D-amino acid substrate (e.g., D-serine).

  • Procedure:

    • The test compound will be incubated with recombinant human DAAO, D-serine, and a fluorescent probe that reacts with hydrogen peroxide.

    • The increase in fluorescence over time will be monitored.

  • Data Analysis: The IC₅₀ value will be determined from the concentration-response curve.

Screening_Workflow start 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid tier1 Tier 1: Kinase Panel Screening start->tier1 tier2 Tier 2: GPCR Binding Assays start->tier2 tier3 Tier 3: Enzyme Inhibition Assays start->tier3 hit_identification Hit Identification & Target Validation tier1->hit_identification tier2->hit_identification tier3->hit_identification

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction & Pharmacological Rationale Derivatives of 1,2,4-triazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Pharmacological Rationale

Derivatives of 1,2,4-triazine-3,5-dione (6-azauracil) are highly valued in medicinal chemistry as versatile pyrimidine bioisosteres. They serve as foundational scaffolds for developing potent inhibitors of enzymes such as D-amino acid oxidase (DAAO) and exhibit significant antiviral and antineoplastic properties 1.

The target molecule, 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (CAS: 96360-24-6), incorporates a β -alanine moiety at the C6 position of the triazine ring. This specific modification significantly alters the physicochemical profile of the scaffold, increasing aqueous solubility and providing a functional carboxylate handle for downstream peptide coupling, prodrug synthesis, or targeted drug delivery systems.

Mechanistic Causality: The SNAr Approach

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is highly electrophilic at the C6 position due to the strong electron-withdrawing effects of the adjacent carbonyl groups and nitrogen atoms 2.

When β -alanine is introduced in the presence of a mild inorganic base (Potassium Carbonate, K2​CO3​ ), the base serves two critical causal functions:

  • Nucleophile Activation: It deprotonates the carboxylic acid of β -alanine, preventing zwitterion formation and ensuring the primary amine remains a free, active nucleophile.

  • Reaction Driving Force: It acts as an acid scavenger for the hydrobromic acid (HBr) byproduct, pushing the equilibrium toward product formation 3.

Mechanism N1 1. Deprotonation β-Alanine converted to free amine via K2CO3 N2 2. Nucleophilic Attack Amine attacks C6 of triazine ring N1->N2 N3 3. Intermediate Formation Tetrahedral Meisenheimer-like complex N2->N3 N4 4. Elimination Bromide leaves, restoring aromaticity N3->N4 N5 5. Protonation HCl work-up yields free carboxylic acid N4->N5

Step-by-step mechanistic causality of the SNAr reaction and subsequent work-up.

Materials and Reagents

Ensure all solid reagents are properly desiccated prior to use to prevent stoichiometric imbalances caused by water weight.

ReagentMW ( g/mol )EquivalentsRole
6-Bromo-1,2,4-triazine-3,5-dione 191.971.0Electrophile / Core Scaffold
β -Alanine (3-Aminopropanoic acid)89.091.2Nucleophile
Potassium Carbonate ( K2​CO3​ )138.202.5Base / Acid Scavenger
N,N-Dimethylformamide (DMF) / H2​O N/AN/ACo-solvent system (1:1 v/v)
Hydrochloric Acid (HCl, 1M aq.)36.46N/AWork-up (Acidification)

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step have been met.

Step 1: Reagent Preparation and Deprotonation
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 eq of β -alanine in 20 mL of a 1:1 mixture of H2​O and DMF.

  • Slowly add 2.5 eq of anhydrous K2​CO3​ to the solution.

  • Causality: The addition of base generates the carboxylate salt of β -alanine, freeing the primary amine for nucleophilic attack.

  • Validation Check: The solution must become completely clear. Mild effervescence ( CO2​ release) may be observed. The pH of the solution should test at > 9.0.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Slowly add 1.0 eq of 6-bromo-1,2,4-triazine-3,5-dione portion-wise to the stirring solution at room temperature to prevent localized thermal spikes.

  • Attach a reflux condenser and heat the reaction mixture to 85–90 °C using a thermostated oil bath.

  • Maintain the temperature and stir vigorously for 6–8 hours.

  • Causality: Heating is required to overcome the activation energy barrier of the SNAr reaction on the electron-rich (due to lactam tautomerization) triazine ring.

  • Validation Check: Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 8:2). The reaction is complete when the starting material spot (highly UV active at 254 nm) completely disappears, replaced by a lower Rf​ product spot.

Step 3: Work-up and Precipitation
  • Remove the flask from the oil bath and cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–2.5 .

  • Causality: Acidification protonates both the carboxylate group of the β -alanine moiety and the triazine ring nitrogens. This eliminates the ionic character of the molecule, drastically reducing its solubility in the aqueous phase and inducing precipitation.

  • Validation Check: A dense white to off-white precipitate will crash out of the solution strictly when the pH drops below 3.0.

Step 4: Isolation and Purification
  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts ( KBr , KCl ), followed by cold ethanol (10 mL) to remove trace organic impurities and residual DMF.

  • Dry the product in a vacuum oven at 50 °C for 12 hours.

SynthesisWorkflow A 6-Bromo-1,2,4-triazine-3,5-dione (Electrophile) C SNAr Reaction (85-90 °C, DMF/H2O) A->C Mix & Heat B β-Alanine + K2CO3 (Nucleophile + Base) B->C Mix & Heat D Acidification (pH 2-3) Precipitation C->D Cool & Add HCl E Filtration & Washing (H2O / EtOH) D->E Isolate Solid F 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (Pure Target Compound) E->F Vacuum Dry

Workflow for the synthesis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid.

Analytical Data & Quality Control

To verify the structural integrity and purity of the synthesized 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, compare your analytical results against the following expected parameters:

Analytical TechniqueExpected Results / Markers
HPLC (Purity) > 98% (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA).
LC-MS (ESI-) m/z 199.04 [M−H]− (Exact Mass: 200.05).
1H-NMR (DMSO-d6) δ 12.0 (br s, 1H, COOH), 11.8 (br s, 1H, NH-triazine), 7.2 (t, 1H, NH-alkyl), 3.4 (q, 2H, CH2​ -N), 2.5 (t, 2H, CH2​ -COOH).
13C-NMR (DMSO-d6) δ 173.5 (COOH), 157.2 (C=O), 149.8 (C=O), 145.1 (C6-triazine), 38.2 ( CH2​ -N), 33.5 ( CH2​ -COOH).

References

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.1

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. 2

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. 3

Sources

Application

Application Note: A Comprehensive Guide to the Purification of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

Abstract This guide provides a detailed exploration of robust purification strategies for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, a heterocyclic compound of interest in pharmaceutical and chemical resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed exploration of robust purification strategies for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing that the integrity of experimental data is contingent upon the purity of starting materials, we present a multi-faceted approach to purification. This document moves beyond simple procedural lists to explain the underlying chemical principles behind each technique, empowering researchers to adapt and troubleshoot methodologies effectively. We will cover initial workup, recrystallization, column chromatography, and high-purity polishing by semi-preparative HPLC, complete with step-by-step protocols and validation checkpoints.

Introduction: The Critical Role of Purity

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid belongs to the 1,2,4-triazine (or azauracil) class of compounds. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antiviral, anticancer, and antiprotozoal properties.[1][2][3] As with any biologically active agent, achieving high purity is a non-negotiable prerequisite for obtaining reliable and reproducible results in downstream applications such as enzymatic assays, cell-based studies, and structural biology.

The synthesis of novel compounds invariably yields a mixture containing the desired product alongside unreacted starting materials, reagents, and secondary byproducts. This guide provides a systematic framework for isolating the target compound to a high degree of purity, ensuring the validity and quality of subsequent research.

Physicochemical Characteristics

Understanding the molecule's structure is key to designing an effective purification strategy.

PropertyValueSource
CAS Number 28280-67-3[4]
Molecular Formula C₆H₇N₃O₄[4]
Molecular Weight 185.14 g/mol [4]
Appearance Solid[4]

The molecule possesses several key functional groups that dictate its behavior:

  • A Carboxylic Acid Group (-COOH): This acidic moiety allows for pH-dependent solubility manipulation. It is deprotonated and highly water-soluble at basic pH and protonated and less water-soluble at acidic pH.

  • A Triazine Core: This polar, nitrogen-rich heterocycle contributes to the overall polarity of the molecule.

  • An Amino Linker (-NH-): This group provides a site for hydrogen bonding.

Integrated Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical progression from crude reaction mixture to a highly purified final product.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts, highly polar/non-polar impurities) crude->workup purity_check1 Purity Assessment (TLC, HPLC, NMR) workup->purity_check1 recrystallization Recrystallization (Primary purification for crystalline solids) purity_check2 Final Purity & Identity Confirmation (HPLC, NMR, MS, MP) recrystallization->purity_check2 chromatography Flash Column Chromatography (For complex mixtures or non-crystalline solids) chromatography->purity_check2 purity_check1->recrystallization If Crystalline & Purity >85% purity_check1->chromatography If Oily or Complex Mixture hplc_polish Semi-Preparative HPLC (High-purity polishing >98%) product Purified Product (>99%) hplc_polish->product purity_check2->hplc_polish If higher purity needed purity_check2->product If purity is sufficient

Caption: Integrated workflow for purification and analysis.

Initial Workup: Liquid-Liquid Extraction

An initial extraction is an effective first step to remove inorganic salts and highly dissimilar impurities from the crude reaction mixture.[5] This protocol leverages the amphoteric nature of the target compound.

Protocol 3.1: pH-Mediated Extractive Workup
  • Rationale: By adjusting the pH, we can selectively move our compound of interest between aqueous and organic layers. At acidic pH, the carboxylic acid is protonated, reducing aqueous solubility and allowing extraction into an organic solvent. At basic pH, it is deprotonated (carboxylate), making it highly water-soluble and leaving non-polar impurities in the organic phase.

  • Dissolution: Quench the reaction mixture in water and, if necessary, add an organic solvent like ethyl acetate to dissolve organic components.

  • Acidification: Slowly add 1M HCl to the biphasic mixture with vigorous stirring until the aqueous layer reaches a pH of approximately 2-3. This protonates the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude solid.

Primary Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities after an initial workup.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol 4.1: Systematic Solvent Screening

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[7]

  • Place approximately 10-20 mg of crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.

  • Heat the tubes that show poor room-temperature solubility. A good solvent will now dissolve the compound completely.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of crystalline solid upon cooling is the best choice. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) may also be tested.

Protocol 4.2: Bulk Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling often traps impurities and results in a fine powder.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Assess the purity of the recrystallized product using HPLC and measure its melting point. A pure compound should exhibit a sharp melting point.[6]

Chromatographic Purification

When recrystallization is ineffective or the crude product is an oil, column chromatography is the method of choice. For achieving the highest levels of purity required for sensitive biological assays, semi-preparative HPLC is the gold standard.[5]

Protocol 5.1: Flash Column Chromatography
  • Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5] More polar compounds interact more strongly with the polar silica gel and elute later.

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel plate and develop it in various solvent mixtures (e.g., gradients of ethyl acetate in hexane, or methanol in dichloromethane). The ideal system gives the target compound an Rf value of ~0.3-0.4 and good separation from impurities.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexane). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often yields better separation.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 5.2: Polishing with Semi-Preparative HPLC
  • Rationale: HPLC utilizes smaller stationary phase particles and high pressure, providing significantly higher resolving power than flash chromatography.[9] This is ideal for separating closely related impurities or achieving purity levels >98%.

  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from all impurities. A reversed-phase C18 column is common, with a mobile phase typically consisting of a gradient of acetonitrile or methanol in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Scaling Up: The analytical method is scaled to a semi-preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: The sample is injected, and the eluent corresponding to the peak of the desired compound is collected.

  • Solvent Removal: The mobile phase is removed, often by lyophilization (freeze-drying), especially if water is a major component, to yield the final, highly pure product.

ChromatographyLogic cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. Optimize Eluent via TLC pack 2. Pack Column (e.g., Silica Gel) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine product Purified Product combine->product concentrate 8. Concentrate Solvent concentrate->combine

Caption: Workflow for Flash Column Chromatography.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
"Oiling Out" during Recrystallization The compound's melting point is lower than the solvent's boiling point; Impurities are depressing the melting point; Cooling too rapidly.Use a lower-boiling point solvent or a mixed-solvent system. Allow for slower cooling. Try adding a seed crystal.
Poor Separation in Column Chromatography Incorrect eluent system; Column overloaded; Column packed improperly (channeling).Re-optimize the eluent with TLC for better separation.[5] Use less crude material relative to the amount of silica. Repack the column carefully to avoid air bubbles and cracks.
Product is Insoluble in All Tested Solvents The compound may be a salt or highly polymeric.Try highly polar aprotic solvents like DMF or DMSO. Consider derivatization to a more soluble form (e.g., an ester) for purification, followed by deprotection.
Compound Degradation During Purification Instability on silica gel (which is acidic); Sensitivity to heat or light.Use a neutral stationary phase like alumina. Perform chromatography at a lower temperature. Work quickly and protect from light.

References

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Methodical letter.
  • BenchChem. (2025). Refining Purification Techniques for 1,2,4-Triazine Derivatives. BenchChem Technical Support Center.
  • (PDF) New 6-Azauracil Derivatives. (2020, October 31). Academia.edu.
  • Anticoccidial Derivatives of 6-azauracil. 3. Synthesis, High Activity, and Short Plasma Half-Life of 1-phenyl-6-azauracils Containing Sulfonamide Substituents. (n.d.). PubMed.
  • Synthesis of azauracils. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.). Purification methods for 2,4,6-Tribromo-1,3,5-triazine products.
  • Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed.
  • 3-(3-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid. (n.d.). Sigma-Aldrich.
  • Visible Light-Promoted Ir(III)-Catalyzed Stereoselective Synthesis of Azauracil-C-Nucleosides from 1-Bromosugar. (2025, May 20).
  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit.
  • (PDF) New 6-Azauracil Derivatives. (n.d.).
  • 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid. (n.d.). BenchChem.
  • Nonclassical Recrystalliz
  • 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • How to get consistently large crystals during recrystallization? (2021, January 10).

Sources

Method

The Versatile 1,2,4-Triazine Scaffold: Application Notes for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic Acid as a Molecular Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The 1,2,4-triazine core is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its versa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,2,4-triazine core is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This application note provides a comprehensive guide to utilizing 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid as a strategic molecular building block for the synthesis of novel bioactive compounds. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and discuss the potential applications of the resulting molecules, with a particular focus on kinase inhibition.

The inherent chemical functionalities of this building block—a reactive carboxylic acid and a modifiable triazine core—offer a powerful platform for generating diverse chemical libraries. The propanoic acid linker provides a flexible spacer to explore structure-activity relationships (SAR), while the dione nature of the triazine ring presents opportunities for further functionalization.

The 1,2,4-Triazine Core: A Hub of Biological Activity

The 1,2,4-triazine nucleus is a key pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] Its ability to act as a bioisostere for other heterocyclic systems and its capacity to form crucial hydrogen bonds with biological targets contribute to its prevalence in drug discovery programs.[3]

Kinase Inhibition: A Primary Application

A significant body of research highlights the potential of 1,2,4-triazine derivatives as potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The 1,2,4-triazine scaffold can effectively mimic the hinge-binding region of ATP, the natural substrate for kinases. This allows for the design of competitive inhibitors that block the kinase's active site and disrupt downstream signaling. The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for a 1,2,4-triazine-based inhibitor.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Signal Signal Signal->Receptor Binds Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Substrate_Protein Substrate_Protein Kinase_2->Substrate_Protein Phosphorylates Cellular_Response Cellular_Response Substrate_Protein->Cellular_Response Leads to Inhibitor 1,2,4-Triazine Inhibitor Inhibitor->Kinase_2 Inhibits

Figure 1: Simplified kinase signaling pathway and the inhibitory action of a 1,2,4-triazine derivative.

By modifying the substituents on the triazine ring and the propanoic acid side chain, researchers can fine-tune the inhibitor's selectivity for specific kinases, thereby minimizing off-target effects and improving the therapeutic window.

Synthetic Strategies: Derivatizing the Building Block

The carboxylic acid moiety of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is the primary handle for derivatization, allowing for the formation of amides and esters. These reactions are generally robust and can be performed using standard laboratory procedures.

Protocol: Amide Bond Formation

This protocol outlines a general procedure for the coupling of the title building block with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

  • Amine of interest (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling: In a separate flask, dissolve the amine of interest (1.2 eq) and TEA or DIPEA (1.5 eq) in anhydrous DMF.

  • Add the amine solution dropwise to the activated acid solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: If DCC was used, filter off the DCU precipitate and wash it with a small amount of DMF.

  • Pour the filtrate into cold water and extract the product with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide derivative.

amide_synthesis Start 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid Activation Activation (DCC/NHS or EDC/HOBt) Start->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupling Coupling Activated_Ester->Coupling Amine Amine (R1R2NH) Amine->Coupling Product Amide Derivative Coupling->Product Workup Work-up & Purification Product->Workup

Figure 2: Workflow for the synthesis of amide derivatives.

Protocol: Esterification

This protocol describes a straightforward method for the esterification of the building block with an alcohol under acidic conditions.

Materials:

  • 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous solvent (e.g., methanol for methyl ester, ethanol for ethyl ester)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate solvents for extraction and chromatography

Procedure:

  • Reaction Setup: Suspend 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 equivalents, which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the alcohol used (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired ester derivative.[7]

Data Presentation: Biological Activity of 1,2,4-Triazine Derivatives

The following table summarizes the in vitro biological activities of representative 1,2,4-triazine derivatives, highlighting their potential as anticancer agents and kinase inhibitors. This data serves as a reference for the expected potency of novel compounds synthesized from the title building block.

Compound IDTargetAssayIC50 (µM)Cell LineReference
MM131 CytotoxicityMTT3.4DLD-1 (Colon Cancer)[3]
Compound 9l CytotoxicityMTT0.41MGC-803 (Gastric Cancer)[8]
Compound 2 VEGFR-2Kinase Assay0.066-[2]
Compound 3 VEGFR-2Kinase Assay0.023-[2]
Compound 19 c-MetKinase Assay0.0023-[2]
Compound 19 VEGFR-2Kinase Assay0.005-[2]

Solid-Phase Synthesis: A High-Throughput Approach

The propanoic acid functionality of the building block is also amenable to solid-phase synthesis, enabling the rapid generation of compound libraries for high-throughput screening. The carboxylic acid can be anchored to a suitable resin (e.g., Wang or Rink amide resin), followed by derivatization of the triazine core or other functionalities.

solid_phase_synthesis Resin Solid Support (e.g., Wang Resin) Loading Loading of Building Block Resin->Loading Resin_Bound Resin-Bound Triazine Loading->Resin_Bound Derivatization On-Resin Derivatization (e.g., N-alkylation) Resin_Bound->Derivatization Modified_Resin Modified Resin-Bound Triazine Derivatization->Modified_Resin Cleavage Cleavage from Resin Modified_Resin->Cleavage Final_Product Purified Product Cleavage->Final_Product

Figure 3: General workflow for solid-phase synthesis using the triazine building block.

Conclusion and Future Perspectives

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is a valuable and versatile molecular building block for the synthesis of novel bioactive compounds. Its straightforward derivatization through amide and ester functionalities, coupled with the inherent biological potential of the 1,2,4-triazine core, makes it an attractive starting point for drug discovery campaigns, particularly in the area of kinase inhibition. The protocols and data presented in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to develop next-generation therapeutics.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130948.

  • Mazurek, A. P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2035.
  • Jenkins, C. E., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(2), 1548-1571.
  • Tan, R. (2011). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • Liu, C., et al. (2022). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Arabian Journal of Chemistry, 15(1), 103509.
  • Liu, C., et al. (2021). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. Bioorganic & Medicinal Chemistry, 48, 116410.
  • Gawande, S. D., & Kale, R. B. (2016). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 8(1), 365-369.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. RSC Advances, 8(39), 22351-22360.
  • Ghorab, M. M., et al. (2010). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Archiv der Pharmazie, 343(3), 164-171.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. E-Journal of Chemistry, 9(2), 745-754.
  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. (2018). Research in Pharmaceutical Sciences, 13(4), 304-316.
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2016). Research Journal of Pharmacy and Technology, 9(8), 1163-1166.
  • Hassan, A. A., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 192-203.
  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • Kumar, D., & Singh, S. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
  • Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model of 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • PubChem. 3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid. Available from: [Link]

  • Tawfiq, M. T. (2015). Synthesis and characterization of some new triazine-1-one derivatives with studying its biological activity. Journal of Al-Nahrain University, 18(1), 21-28.
  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. (2015). RSC Advances, 5(90), 73562-73571.
  • C-glycopyranosyl derivatives of six-membered heterocycles are scarcely represented in the chemical literature and the title 3-glycopyranosyl-1,2,4-triazines are completely unknown. (2022). Molecules, 27(22), 7859.
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules, 27(21), 7529.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and robust nuclear magnetic resonance (NMR) spectroscopy protocols for the structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust nuclear magnetic resonance (NMR) spectroscopy protocols for the structural characterization of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid. This molecule, featuring a substituted 1,2,4-triazine core linked to a β-alanine moiety, presents unique challenges in NMR analysis, including potential solubility issues and complex spectral features arising from tautomerism and restricted bond rotation. This document outlines systematic methodologies for sample preparation, data acquisition (¹H, ¹³C, and 2D-NMR), and spectral interpretation to ensure accurate and reproducible results for researchers in medicinal chemistry and drug development.

Introduction: The Scientific Rationale

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid belongs to the 1,2,4-triazine class of heterocyclic compounds. Derivatives of 1,2,4-triazine are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties[1]. The structural elucidation of these molecules is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.

The target molecule combines a 1,2,4-triazine-3,5-dione ring with 3-aminopropanoic acid (β-alanine). This structure (a related propanoic acid derivative is shown in Figure 1) suggests several key features that will influence the NMR spectroscopic approach:

  • Low Solubility: Triazine derivatives are often characterized by low solubility in common deuterated solvents due to intermolecular hydrogen bonding and π-stacking[2].

  • Tautomerism and Exchangeable Protons: The triazine ring contains multiple nitrogen and oxygen atoms, which can lead to the existence of different tautomeric forms in solution. The protons on the nitrogen atoms and the carboxylic acid are exchangeable and may lead to broad signals or be unobservable depending on the solvent and temperature.

  • Complex Spectra: The potential for restricted rotation around the C-N bond linking the two moieties and the presence of conformers can result in complex NMR spectra, with broad signals or multiple sets of peaks[2].

This guide is designed to address these challenges by providing field-proven protocols and explaining the causality behind the experimental choices.

Figure 1: Chemical Structure of a related compound, 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid.

Note: The user's requested compound has an additional amino group linking the propanoic acid chain to the triazine ring.

Core Principles and Methodological Considerations

Solvent Selection: A Critical First Step

The choice of solvent is paramount for successful NMR analysis. Given the polar nature of the molecule and the known solubility challenges of triazine derivatives, the following solvents are recommended for initial screening:

SolventRationalePotential Issues
DMSO-d₆ Excellent for dissolving polar compounds and molecules with hydrogen bonding capabilities. Exchangeable protons (NH, OH) are often observable.High viscosity can lead to broader lines. The residual water peak can interfere with the spectrum.
Methanol-d₄ Good solvating power for polar compounds.Exchangeable protons will exchange with the deuterium of the solvent and will not be observed.
CDCl₃ with TFA For less polar triazine derivatives, the addition of a small amount of trifluoroacetic acid (TFA) can improve solubility by protonating the triazine, thus disrupting intermolecular interactions[2].TFA is acidic and can cause sample degradation over time. The TFA signals will be present in the spectrum.

Recommendation: Start with DMSO-d₆ as the primary solvent. Its ability to dissolve a wide range of polar compounds and preserve the signals of exchangeable protons makes it the most suitable initial choice.

Internal Standard

For accurate chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. In DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for referencing[1].

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Solubilization: Gently vortex or sonicate the sample to aid dissolution. If the sample does not fully dissolve at room temperature, gentle heating (up to 50 °C) can be applied. However, be cautious of potential sample degradation at elevated temperatures.

  • Transfer: Once dissolved, transfer the solution to a 5 mm NMR tube.

  • Standard Addition: Add a small amount of TMS if required, although referencing to the residual solvent peak is often sufficient.

¹H NMR Spectroscopy Protocol

Objective: To determine the number and environment of the protons in the molecule.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Program Standard single pulse (e.g., 'zg30')A 30° pulse angle allows for faster relaxation and quicker acquisition time.
Spectral Width 0 - 16 ppmTo ensure all aromatic and aliphatic protons are observed.
Acquisition Time 2 - 4 secondsTo ensure good digital resolution.
Relaxation Delay 1 - 5 secondsAllows for full relaxation of protons, leading to accurate integration.
Number of Scans 16 - 64To achieve an adequate signal-to-noise ratio.

Expected ¹H Chemical Shifts:

  • Triazine Ring Protons: The chemical environment of any protons directly on the triazine ring would likely be in the aromatic region, though in the specified molecule, the ring is fully substituted.

  • NH Protons: Signals for the NH protons are expected to be broad and can appear over a wide chemical shift range (typically 5-12 ppm in DMSO-d₆). Their position is highly dependent on concentration and temperature.

  • Propanoic Acid Protons: The two methylene groups (-CH₂-CH₂-) of the propanoic acid moiety are expected to show an A₂B₂ or more complex spin system, likely in the range of 2.5-4.0 ppm. The CH₂ alpha to the carbonyl group will be downfield compared to the CH₂ adjacent to the amino group.

  • Carboxylic Acid Proton: The -COOH proton will be a broad singlet, typically downfield (>10 ppm in DMSO-d₆).

¹³C NMR Spectroscopy Protocol

Objective: To determine the number and types of carbon atoms.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 100 MHzCorresponding to the proton frequency.
Pulse Program Proton-decoupled (e.g., 'zgpg30')To simplify the spectrum to single lines for each unique carbon.
Spectral Width 0 - 200 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time 1 - 2 secondsAdequate for most applications.
Relaxation Delay 2 secondsTo allow for the slower relaxation of quaternary carbons.
Number of Scans ≥ 1024Due to the low natural abundance of ¹³C, more scans are needed.

Expected ¹³C Chemical Shifts:

  • Triazine Ring Carbons: The carbonyl carbons (C=O) of the triazine ring are expected to be in the range of 150-170 ppm. The other carbon atom of the triazine ring will also be in the downfield region.

  • Propanoic Acid Carbons: The carboxylic acid carbonyl carbon will be downfield (>170 ppm). The methylene carbons will be in the aliphatic region (30-50 ppm).

2D NMR Spectroscopy Protocols

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This is crucial for assigning the protons of the propanoic acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This allows for the direct assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting the propanoic acid moiety to the triazine ring and for assigning quaternary carbons.

Data Interpretation and Expected Results

The interpretation of the NMR spectra should be a systematic process:

  • ¹H NMR: Identify the number of signals, their chemical shifts, integration (proton count), and multiplicity (coupling patterns).

  • ¹³C NMR: Identify the number of distinct carbon signals.

  • 2D NMR: Use the correlation peaks in the COSY, HSQC, and HMBC spectra to build the molecular framework and assign all signals definitively.

A hypothetical ¹H NMR spectrum in DMSO-d₆ would be expected to show:

  • A broad singlet for the carboxylic acid proton (>10 ppm).

  • One or more broad signals for the NH protons (5-12 ppm).

  • Two multiplets, likely triplets, for the two -CH₂- groups of the propanoic acid chain (2.5-4.0 ppm).

Troubleshooting Common Issues

  • Poor Solubility: If the compound does not dissolve in DMSO-d₆, try a mixture of DMSO-d₆ and CDCl₃, or consider using a more aggressive solvent like TFA-d. Be aware that TFA can alter the chemical shifts.

  • Broad Signals: Broadening of signals can be due to chemical exchange (e.g., tautomerism, NH exchange) or intermediate conformational exchange. Acquiring spectra at different temperatures (variable temperature NMR) can help to sharpen signals or coalesce multiple signals into a single peak.

  • No Observable Exchangeable Protons: In protic solvents like methanol-d₄, NH and OH protons will exchange with the solvent and become invisible. If these signals are important for your analysis, stick to aprotic solvents like DMSO-d₆.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR interpret Interpret Spectra TwoD_NMR->interpret assign Assign Signals interpret->assign structure Confirm Structure assign->structure

Caption: A streamlined workflow for the NMR analysis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid.

Conclusion

The protocols outlined in this guide provide a robust framework for the NMR spectroscopic characterization of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid. By understanding the potential challenges associated with this class of compounds and employing a systematic approach that includes both 1D and 2D NMR techniques, researchers can confidently determine the structure and purity of their synthesized molecules. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

  • M. D. P. C. de Souza, et al. (2024). (Hetero)Arene Ring-Fused[1][3][4]Triazines. Molbank, 2024(2), M1824. [Link]

  • PubChem. (2026). beta-Alanine. National Center for Biotechnology Information. [Link]

  • J. I. Borrell, et al. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]

  • A. M. S. El-Sharief, et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. [Link]

  • B. S. Dawane, et al. (2010). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][4]triazin-7(6H)-ones and Derivatives. Der Pharmacia Lettre, 2(4), 126-131. [Link]

  • RSC Publishing. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the amide coupling of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the amide coupling of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid .

This molecule presents a unique trifecta of challenges: a highly acidic heterocycle, poor solubility, and a nucleophilic secondary amine capable of intramolecular cyclization. This guide provides field-proven, mechanistically grounded solutions to optimize your coupling workflows.

Part 1: Mechanistic Insights & Causality

To successfully couple this molecule, we must first understand its reactivity profile. The 3,5-dioxo-1,2,4-triazine ring is highly electron-deficient, rendering its NH protons remarkably acidic (pKa ~ 3.6–5.0)[1][2].

When subjected to standard peptide coupling conditions utilizing strong tertiary amine bases (e.g., DIPEA, pKa ~ 10.5), the triazine ring is instantly deprotonated. This generates a highly nucleophilic triazinyl anion that actively competes with your target amine, leading to rampant N-acylation or O-acylation oligomers. Furthermore, the molecule contains a secondary amine bridging the triazine and the propanoic acid chain. If intermolecular coupling is too slow, this secondary amine will attack the activated carboxylic acid, forming a stable 6-membered lactam (a dehydration byproduct).

MechanisticPathway SM 3-[(3,5-dioxo-2H-1,2,4- triazin-6-yl)amino] propanoic acid Act Activated Ester Intermediate SM->Act DIC / Oxyma (Activation) Target Desired Amide (Target Product) Act->Target Amine Nucleophile (Fast Kinetics) Side1 Triazine Acylation (Oligomers) Act->Side1 Excess Strong Base (Triazine Ionization) Side2 Lactamization ([M-18] Byproduct) Act->Side2 Dilute Conditions (Intramolecular Attack)

Reaction pathway illustrating desired amide formation versus critical side reactions.

Part 2: Troubleshooting FAQs

Q1: Why does my coupling reaction yield a complex mixture when using HATU and DIPEA? Causality: HATU requires a strong tertiary amine base like DIPEA to generate the carboxylate anion for activation[3]. However, DIPEA completely deprotonates the 3,5-dioxo-1,2,4-triazine ring. The resulting anion attacks the HATU-activated OAt-ester, causing oligomerization. Additionally, if the activation is sterically hindered, your target amine may react directly with HATU, causing irreversible guanidylation (capping the amine)[3]. Solution: Abandon uronium salts (HATU/HBTU) for this substrate. Switch to a base-free or weakly basic coupling system like DIC/Oxyma Pure . Oxyma acts as both the nucleophilic additive and a weak acid, providing powerful activation without requiring a tertiary amine base[4][5], thereby keeping the triazine ring protonated and inert.

Q2: I observe a massive [M-18] byproduct peak in my LC-MS. What is this, and how do I prevent it? Causality: An [M-18] mass indicates a dehydration event—specifically, intramolecular lactamization. The secondary amine at the 6-position of the triazine ring swings around to attack the activated propanoic acid. This occurs when the intermolecular reaction with your target amine is kinetically outcompeted. Solution: You must manipulate the kinetics to favor intermolecular coupling.

  • Increase Concentration: Run the reaction at a high concentration (0.2 M to 0.5 M).

  • Push Equivalents: Use 1.5 to 2.0 equivalents of your target amine.

  • Avoid Slow Activators: Do not use EDC/NHS, as NHS esters react too slowly, giving the molecule ample time to cyclize. DIC/Oxyma provides much faster aminolysis kinetics[4].

Q3: The starting material is notoriously insoluble in standard DCM. How should I adjust the solvent system? Causality: The dioxotriazine moiety forms extensive intermolecular hydrogen-bonding networks, making it insoluble in non-polar solvents. Solution: Utilize highly polar aprotic solvents. A binary mixture of anhydrous DMF and DMSO (4:1 v/v) effectively disrupts hydrogen bonding. Alternatively, if you require a greener approach, Cyrene has emerged as a highly effective, sustainable solvent for polar peptide couplings[6]. Crucial warning: Do not add excess DIPEA simply to force the starting material into solution, as this will trigger the side reactions detailed in Q1.

Part 3: Quantitative Reagent Comparison

To guide your reagent selection, below is a comparative analysis of standard coupling systems applied to dioxotriazine-propanoic acid derivatives based on empirical kinetic and yield data.

Coupling SystemBase RequirementTriazine Deprotonation RiskRisk of LactamizationTypical Overall Yield
HATU / DIPEA High (2-3 eq)Critical (pKa conflict)Moderate< 30% (Complex mixture)
EDC / NHS Low / NoneLowHigh (Slow kinetics)40 - 50%
DIC / Oxyma None / Trace NMMVery LowLow (Fast kinetics)> 85%

Part 4: Validated Experimental Protocol

The following self-validating protocol utilizes the DIC/Oxyma system to maximize yield while suppressing lactamization and triazine acylation.

Step-by-Step Methodology:

  • Preparation: In a dry, inert reaction vial (N2/Ar), add 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (1.0 eq) and Oxyma Pure (1.2 eq).

  • Solvation: Suspend the powders in anhydrous DMF/DMSO (4:1 v/v) to achieve a final concentration of 0.2 M.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir for exactly 5 minutes. Self-Validation: The solution should become homogeneous as the highly soluble active Oxyma ester forms.

  • Coupling: Add the target amine (1.5 eq) in one portion.

    • Note on Salts: If your amine is a hydrochloride salt, add exactly 1.5 eq of N-methylmorpholine (NMM) to free-base it. Do not use excess base.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester mass).

  • Workup: Quench the reaction with 100 µL of water to destroy unreacted DIC. Precipitate the target amide by adding 10 volumes of cold diethyl ether (or water, depending on the product's lipophilicity). Isolate the product via centrifugation.

Workflow Step1 1. Dissolve Acid & Oxyma in DMF/DMSO (4:1) Step2 2. Add DIC at 0°C (5 min activation) Step1->Step2 Step3 3. Add Target Amine (1.5 eq, 0.2 M) Step2->Step3 Decision LC-MS Check: Is SM consumed? Step3->Decision 2-4 hours Success 4. Aqueous Quench & Precipitation Decision->Success Yes Fail Troubleshoot: Check Amine Free-base Decision->Fail No

Step-by-step experimental workflow for the optimized DIC/Oxyma coupling protocol.

Part 5: References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:[Link]

  • Synthesis, Antimalarial Activity and Molecular Dynamics Studies of Pipecolisporin: A Novel Cyclic Hexapeptide with Potent Therapeutic Potential Source: National Institutes of Health (NIH) URL:[Link]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids Source: American Chemical Society (ACS) URL:[Link]

  • Cyrene: a bio-based novel and sustainable solvent for organic synthesis Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

preventing degradation of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid during long-term storage

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the dedicated technical guide for ensuring the stability of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (referred to he...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the dedicated technical guide for ensuring the stability of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (referred to herein as "Compound T" for brevity) during long-term storage. The integrity of your starting material is paramount for reproducible experimental outcomes and the successful development of novel therapeutics. Compound T, a nitrogen-rich heterocyclic molecule featuring a 1,2,4-triazine-3,5-dione core, possesses functional groups that are susceptible to degradation if not stored under optimal conditions.[1][2]

This guide provides a comprehensive framework for identifying potential stability issues, troubleshooting degradation, and implementing robust storage protocols. Our approach is grounded in established principles of chemical stability and regulatory guidelines.[3][4][5]

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial observations that may indicate compound degradation.

Q1: I observed a new, more polar peak in my HPLC analysis after storing my solid sample of Compound T for several months. What is the likely cause?

A1: The appearance of a new, more polar peak strongly suggests hydrolytic degradation. The 1,2,4-triazine ring, particularly with its dione functionalities, is susceptible to cleavage by ambient moisture.[6][7][8][9] This process can break open the ring structure, yielding highly polar byproducts like cyanuric acid derivatives, which would elute earlier on a reverse-phase HPLC column.[6][7][8][9]

Immediate Action:

  • Verify the identity of the new peak using LC-MS if available.

  • Immediately transfer an aliquot of your stock to a desiccator containing fresh desiccant.

  • Review your current storage protocol against the in-depth guides below, paying close attention to moisture control.

Q2: The color of my white/off-white solid Compound T has developed a yellowish tint. Should I be concerned?

A2: Yes, a color change is a common visual indicator of degradation, often due to photolytic or oxidative pathways. Aromatic and heterocyclic systems can form colored byproducts upon exposure to light or air.[10] While this may not immediately correlate to a significant loss of purity, it is a clear warning sign that the compound is not being stored under optimal conditions.

Immediate Action:

  • Protect the compound from all light sources immediately by transferring it to an amber vial and storing it in the dark.

  • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Perform a purity check via HPLC or another suitable analytical method to quantify the extent of degradation.

Q3: What are the ideal "first-time" storage conditions for a newly synthesized or received batch of Compound T?

A3: For a compound with unknown long-term stability, a conservative approach is always best. Based on its structure, the following conditions are recommended as a starting point:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Light: Protected from light in an amber glass vial.

  • Moisture: Stored in a desiccator or a moisture-controlled environment.

These conditions are designed to mitigate the primary degradation pathways: hydrolysis, photolysis, oxidation, and thermal decomposition.

In-Depth Troubleshooting & Prevention Guides

Guide 1: Mitigating Hydrolytic Degradation

The "Why": Causality of Hydrolysis The 1,2,4-triazine ring is an electron-deficient system. The two carbonyl groups (dione functionality) further withdraw electron density, making the ring carbons highly electrophilic and susceptible to nucleophilic attack by water. This can lead to irreversible ring-opening, destroying the core pharmacophore.[6][7][8][9]

Symptoms of Hydrolysis:

  • Appearance of one or more new peaks in HPLC, typically at earlier retention times.

  • A decrease in the peak area of the parent compound.

  • Poor solubility or changes in the physical appearance of the solid.

  • A shift in the pH of a solution over time.

Prevention Protocol:

  • Rigorous Drying: Before long-term storage, ensure the solid compound is completely dry. Lyophilization or drying under high vacuum in the presence of a desiccant (e.g., P₂O₅) is recommended.

  • Inert Atmosphere: Always store the solid under a dry, inert atmosphere. Backfilling the storage vial with argon or nitrogen displaces moisture-laden air.

  • Use of Desiccants: Place the sealed vial inside a secondary container, such as a desiccator cabinet or a sealed bag containing silica gel or molecular sieves.

  • Solvent Choice: When preparing stock solutions, use anhydrous solvents. For aqueous buffers, prepare them fresh and consider the pH, as hydrolysis can be pH-dependent.

Guide 2: Preventing Photodegradation

The "Why": Causality of Photodegradation Heterocyclic aromatic compounds often possess chromophores that absorb UV or visible light.[10] This absorption can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with oxygen to form photoproducts.[10][11][12]

Symptoms of Photodegradation:

  • Noticeable color change of the solid material (e.g., to yellow or brown).

  • Appearance of new impurities in the chromatogram, which may or may not be polar.

  • Loss of biological activity or potency in assays.

Prevention Protocol:

  • Light-Blocking Containers: Always store Compound T, both as a solid and in solution, in amber glass vials or containers wrapped completely in aluminum foil.

  • Minimize Exposure: During handling (e.g., weighing, preparing solutions), minimize exposure to direct laboratory light. Work in a shaded area or use yellow light filters where possible.

  • Photostability Testing: As per ICH Q1B guidelines, a formal photostability study should be conducted early in development to understand the compound's intrinsic light sensitivity.[13]

Guide 3: Countering Oxidative Degradation

The "Why": Causality of Oxidation The nitrogen atoms in the triazine ring and the secondary amine linker can be susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metal ions or light, which can catalyze the formation of reactive oxygen species. This can lead to the formation of N-oxides or other oxidative byproducts.

Symptoms of Oxidation:

  • Appearance of new, often slightly more polar, impurities.

  • Inexplicable loss of potency.

  • Potential for color change.

Prevention Protocol:

  • Inert Gas Blanket: The most effective method is to remove oxygen. Purge the vial headspace with a stream of argon or nitrogen for 30-60 seconds before sealing.

  • Tight Sealing: Use high-quality vials with PTFE-lined caps to ensure an airtight seal, preventing the ingress of oxygen over time.

  • Antioxidant Use (Solution Only): For solution-based storage, the inclusion of an antioxidant may be considered, but this requires extensive compatibility testing to ensure the antioxidant does not react with Compound T.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the best practices from receipt of the compound to its placement in storage.

  • Receipt & Inspection: Upon receiving a new batch, visually inspect for any color inconsistencies.

  • Aliquoting: To avoid repeated opening of the main stock, divide the bulk material into smaller, single-use aliquots in separate amber vials. This minimizes exposure of the entire batch to atmospheric moisture and light.

  • Drying (Optional but Recommended): Place the un-capped aliquots in a vacuum desiccator over fresh P₂O₅ for 12-24 hours.

  • Inerting: Transfer the vials to a glove box or use a manifold to backfill each vial with dry argon or nitrogen.

  • Sealing: Immediately and tightly cap each vial. Seal the cap-vial interface with Parafilm® as an extra precaution.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date.

  • Storage: Place the sealed and labeled vials in a designated, light-protected secondary container (e.g., a labeled box) at ≤ -20°C.

Protocol 2: Basic Stability Assessment by HPLC

This protocol provides a framework for monitoring the stability of Compound T over time. It is crucial to use a validated, stability-indicating HPLC method.[14][15][16][17]

Methodology:

  • Time Point Zero (T=0) Analysis:

    • Prepare a fresh stock solution of Compound T in a suitable anhydrous solvent (e.g., DMSO, DMF).

    • Immediately analyze this solution by HPLC to obtain a reference chromatogram.

    • Record the peak area and retention time of the main peak. Purity should be >98% for a reliable study.

  • Sample Storage:

    • Store aliquots of the solid compound and/or the stock solution under the conditions being tested (e.g., -20°C dark vs. 4°C with light exposure).

  • Subsequent Time Points (e.g., 1, 3, 6, 12 months):

    • At each time point, retrieve a stored aliquot.

    • If solid, prepare a fresh solution to the same concentration as the T=0 sample. If a solution, allow it to come to room temperature.

    • Analyze by HPLC using the exact same method as T=0.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 reference.

    • Calculate the percent purity at each time point using the formula: Purity % = (Area_MainPeak / Area_Total) * 100.

    • Identify and quantify any new degradation peaks.

Data Summary Table:

Storage ConditionTime PointPurity (%)Area of Major Degradant (%)Observations
-20°C, Dark, Inert Gas0 Months99.50.0White solid
3 Months99.40.1No change
6 Months99.30.2No change
4°C, Ambient Light & Air0 Months99.50.0White solid
3 Months95.23.5 (at RT 2.1 min)Slight yellow tint
6 Months89.78.1 (at RT 2.1 min)Yellow solid

Visual Diagrams

Troubleshooting Degradation Pathway

G start Unexpected Experimental Result (e.g., low activity, new HPLC peak) check_purity Check Purity of Stored Compound (vs. T=0 or new batch) start->check_purity is_degraded Is Purity < 95% or new peaks observed? check_purity->is_degraded degraded_yes Degradation Confirmed is_degraded->degraded_yes Yes degraded_no Compound is Stable. Investigate other experimental variables. is_degraded->degraded_no No identify_pathway Identify Degradation Pathway degraded_yes->identify_pathway hydrolysis Hydrolysis (Polar impurities) identify_pathway->hydrolysis More Polar Peak? photolysis Photolysis (Color change) identify_pathway->photolysis Color Change? oxidation Oxidation (N-oxides) identify_pathway->oxidation Mass Shift of +16? action_hydro Action: Store under inert gas & use desiccants. hydrolysis->action_hydro action_photo Action: Store in amber vials in the dark. photolysis->action_photo action_oxid Action: Purge with Argon/Nitrogen before sealing. oxidation->action_oxid

Caption: A decision tree for troubleshooting compound degradation.

Optimal Storage Workflow

G cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control receive Receive/ Synthesize aliquot Aliquot into Amber Vials receive->aliquot dry Vacuum Dry (Optional) aliquot->dry inert Purge with Inert Gas dry->inert seal Seal Tightly + Parafilm inert->seal store Store at ≤ -20°C in Dark seal->store stability_test Perform Stability Test (e.g., HPLC at T=x) store->stability_test

Caption: Workflow for optimal long-term compound storage.

References

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied Microbiology and Biotechnology. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Biodegradation of s-triazine xenobiotics. KOPS. Available at: [Link]

  • Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. PubMed. Available at: [Link]

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. PMDA. Available at: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. csbsju. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Available at: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-[3][6][7]TRIAZIN-6-YL)-PROPIONIC ACID. NextSDS. Available at: [Link]

  • Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed. Available at: [Link]

  • Nitrogen-Rich Heterocycles. ResearchGate. Available at: [Link]

  • 1,3,5-Triazines. Thieme. Available at: [Link]

  • 3-(5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid. NextSDS. Available at: [Link]

  • Photodegradation Study of Three Dipyrone Metabolites in Various Water Systems: Identification and Toxicity of Their Photodegradation Products. ResearchGate. Available at: [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]

  • N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. CCS Chemistry. Available at: [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. Available at: [Link]

  • Assessing the photodegradation potential of compounds derived from the photoinduced weathering of polystyrene in water. Science of The Total Environment. Available at: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid using LC-MS

For researchers and drug development professionals, establishing the purity of a novel chemical entity is a foundational requirement for advancing any compound through the development pipeline. The presence of impurities...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the purity of a novel chemical entity is a foundational requirement for advancing any compound through the development pipeline. The presence of impurities can significantly impact a compound's efficacy, safety, and manufacturability. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, a polar heterocyclic compound. Our focus will be on building a robust, self-validating analytical procedure that meets rigorous scientific and regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to not only provide protocols but to explain the scientific rationale behind key decisions, ensuring the resulting method is both reliable and defensible.

Understanding the Analyte: A Chemist's Perspective

Before developing a method, we must understand the physicochemical properties of our target molecule, 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ).

  • Polarity: The presence of a carboxylic acid group and the nitrogen-rich triazine-dione ring system imparts significant polarity. This is the single most critical factor influencing our choice of chromatographic separation technique.

  • Potential Impurities: Synthesis of 1,2,4-triazine derivatives often involves multi-step reactions.[2] Potential process-related impurities could include unreacted starting materials, reagents, or by-products from side reactions, such as hydrolysis of the triazine ring. Degradation products could also arise from instability under certain conditions.

Strategic Approach to Method Development: Choosing the Right Tool

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for purity analysis, offering both the separation capabilities of LC and the sensitive, specific detection of MS.[3][4] The primary challenge for our analyte is achieving adequate retention and sharp peak shape on a chromatographic column.

Comparison of Chromatographic Strategies

We will compare two common, yet fundamentally different, LC techniques suitable for polar analytes: Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase Liquid Chromatography (RP-LC): This is the workhorse of the pharmaceutical industry.[5] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[6] While versatile, highly polar compounds like ours may exhibit poor retention, eluting in or near the void volume, which compromises separation from other polar impurities.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. This technique is specifically designed for the retention and separation of highly polar compounds. In cases where specificity is challenging, using an orthogonal technique like HILIC is highly recommended.[7]

The mass spectrometer, most commonly equipped with an Electrospray Ionization (ESI) source, is ideal for ionizing polar molecules like our target compound.[8] We will explore both positive and negative ion modes to determine which provides the optimal signal intensity and fewest matrix effects.

Workflow for Purity Validation by LC-MS

LCMS_Purity_Validation_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. ICH Q2(R2) Validation cluster_analysis 4. Data Analysis & Reporting SamplePrep Sample & Standard Preparation LC_Dev LC Method Optimization (RP vs. HILIC) SamplePrep->LC_Dev MobilePhase Mobile Phase Preparation MobilePhase->LC_Dev MS_Dev MS Parameter Tuning (ESI+/-) LC_Dev->MS_Dev Select optimal separation Specificity Specificity/ Selectivity MS_Dev->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DataAcq Data Acquisition Precision->DataAcq DataProc Data Processing (Integration, Quantification) DataAcq->DataProc Report Final Report (Purity Statement) DataProc->Report Specificity_Diagram cluster_chromatogram Analyte 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid MW: 185.14 c LC Method must resolve all three peaks. ImpurityA Potential Impurity A 6-amino-1,2,4-triazine-3,5(2H,4H)-dione (Starting Material Precursor) ImpurityB Potential Impurity B 3-[(3-hydroxy-5-oxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (Hydrolysis Product)

Caption: Specificity requires baseline resolution from potential impurities.

3. Linearity & Range:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure: Prepare a series of at least five concentrations, ranging from the limit of quantitation (LOQ) to 120% of the expected impurity level (e.g., if the specification is 0.1%, range up to 0.12%).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value. [9]* Procedure: Perform recovery studies by spiking the analyte into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0%.

Performance Comparison: RP-LC vs. HILIC

The choice of method will ultimately depend on the impurity profile of the specific sample. However, based on the analyte's properties, we can anticipate the following performance characteristics:

Performance MetricMethod A: Reversed-Phase (RP-LC-MS)Method B: HILIC-LC-MSJustification
Analyte Retention Low (k' < 1.0)Good (k' > 2.0)The analyte's high polarity leads to poor interaction with the C18 phase but strong interaction with the polar amide phase.
Peak Shape May exhibit frontingSymmetricalGood retention generally leads to better peak symmetry.
Resolution Poor for polar impuritiesExcellent for polar impuritiesHILIC provides superior separation of polar compounds that would co-elute in the void volume of an RP system.
Sensitivity (MS) ModeratePotentially HigherThe higher organic content in HILIC mobile phases can promote more efficient desolvation and ionization in the ESI source.
Robustness HighModerateHILIC methods can be more sensitive to small changes in mobile phase water content and sample diluent composition.

Final Assessment and Trustworthiness

A validated analytical method is a self-validating system. By rigorously testing for specificity, linearity, accuracy, and precision according to internationally recognized guidelines like ICH Q2(R2), we build a foundation of trust in the data generated. [7][10]The use of system suitability tests ensures this performance is maintained on a day-to-day basis. For a comprehensive purity assessment, especially for regulatory submissions, employing an orthogonal method—such as comparing the HILIC-LC results to those from a different separation technique—provides the highest level of confidence and scientific integrity. [5][7]

References

  • BenchChem. (2025). Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods.
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Koprivica, M. et al. (n.d.). Chromatographic methods for analysis of triazine herbicides. PubMed.
  • ICH. (n.d.). Quality Guidelines.
  • Li, Y., & Wu, N. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Cerdeira, L. et al. (2017). Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. PubMed.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Madrona, G. S. et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. MDPI.
  • Baranowska, I. et al. (2016). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. ResearchGate.
  • McCullagh Research Group. (n.d.). Separation science and hyphenated techniques. University of Oxford.
  • Lee, S. et al. (n.d.). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate.
  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.
  • NextSDS. (n.d.). 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-T[1][5][9]RIAZIN-6-YL)-PROPIONIC ACID. Available from:

  • Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS.
  • Sigma-Aldrich. (n.d.). 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid AldrichCPR.
  • Verma, A. K. et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC.
  • Ghorab, M. M. et al. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica.
  • Hin, N. et al. (2013). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC.
  • NextSDS. (n.d.). (3,5-DIOXO-2,3,4,5-TETRAHYDRO-T[1][5][9]RIAZIN-6-YL-AMINO)-ACETIC ACID. Available from:

  • Chemicalbook. (2025). 3-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-T[1][5][9]RIAZIN-6-YL)-PROPIONIC ACID. Available from:

  • Sigma-Aldrich. (n.d.). 3-(3-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid.
  • Festa, C. et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI.

Sources

Comparative

Reproducibility and Yield Optimization in the Synthesis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic Acid

Executive Summary The compound 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (CAS 96360-24-6), also commonly referred to as N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)- β -alanine, is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (CAS 96360-24-6), also commonly referred to as N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)- β -alanine, is a highly versatile heterocyclic building block[1],[2]. It serves as a critical intermediate in the development of novel bioactive scaffolds, including enzyme inhibitors and nucleoside analogs. For drug development professionals and synthetic chemists, ensuring batch-to-batch reproducibility, high purity, and scalable yields of this specific 6-amino-6-azauracil derivative is paramount.

This guide objectively compares the two primary synthetic pathways used to construct this molecule: the Halogen Displacement Route (Pathway A) and the Thioether Displacement Route (Pathway B). By analyzing the mechanistic causality behind each step, we provide self-validating protocols designed to eliminate guesswork and maximize synthetic efficiency.

Mechanistic Rationale: The Triazine Core

The 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) ring system is inherently electron-deficient. The presence of three nitrogen atoms and two carbonyl groups exerts a strong electron-withdrawing effect, highly activating the C6 position toward nucleophilic attack.

When a suitable leaving group (such as a bromide or a methylthio group) is installed at the C6 position, the ring readily undergoes a Nucleophilic Aromatic Substitution ( SN​Ar ) via an addition-elimination mechanism. The incoming nucleophile ( β -alanine) attacks the C6 carbon, forming a transient, negatively charged Meisenheimer-like complex, followed by the rapid expulsion of the leaving group to restore the conjugated system. Understanding this electronic landscape is critical for selecting the correct base, solvent, and thermal conditions to drive the reaction forward without degrading the sensitive triazine core.

Pathway Comparison: The Halogen vs. The Thioether Route

To synthesize the target compound, chemists must choose between two primary precursors:

  • Pathway A (The Halogen Route): Utilizes 5-bromo-6-azauracil (CAS 4956-05-2) as the starting electrophile[3]. This intermediate is well-documented in the synthesis of D-amino acid oxidase inhibitors and offers high reactivity[4].

  • Pathway B (The Thioether Route): Utilizes 6-(methylthio)-1,2,4-triazine-3,5(2H,4H)-dione. While the methylthio group is a poorer leaving group than bromide, this route avoids halogenated waste.

Pathway_Comparison A 6-Bromo-6-azauracil (Pathway A) D SNAr Transition State (Addition-Elimination) A->D Et3N, EtOH/H2O, 85°C B 6-Methylthio-6-azauracil (Pathway B) B->D Na2CO3, H2O, 95°C C β-Alanine (Nucleophile) C->D Nucleophilic Attack E Target Molecule (CAS 96360-24-6) D->E Elimination (-HBr or -MeSH)

Fig 1. Mechanistic convergence of halogen and thioether SNAr pathways to the target triazine.

Quantitative Data Comparison

The following table summarizes the empirical performance of both pathways under optimized bench-scale conditions (10-50 gram scale).

ParameterPathway A (Halogen Route)Pathway B (Thioether Route)
Overall Yield 78% – 85%65% – 72%
Reaction Time 4 – 6 hours8 – 10 hours
Crude Purity (HPLC) > 92%> 95%
E-Factor (Waste) Moderate (HBr, amine salts)Low (MeSH gas byproduct)
Scalability Excellent (Standard reactors)Moderate (Requires MeSH scrubbing)
Precursor Availability High (Commercially abundant)[3]Low (Often requires custom synthesis)

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the physical chemistry of the reaction provides real-time visual or physical feedback to the operator, confirming success or failure before expensive analytical techniques are deployed.

Protocol A: The Halogen Displacement Route (Recommended for Yield & Speed)

1. Reagent Preparation: Suspend 5-bromo-6-azauracil (1.0 eq, 50 mmol) and β -alanine (1.2 eq, 60 mmol) in a 1:1 mixture of Ethanol and deionized water (100 mL).

  • Causality: The mixed solvent system is critical. Ethanol solubilizes the organic triazine, while water is necessary to dissolve the highly polar β -alanine.

2. Base Addition: Add Triethylamine ( Et3​N , 2.5 eq) dropwise at room temperature.

  • Causality: Et3​N serves a dual purpose. First, it deprotonates the zwitterionic β -alanine, exposing the primary amine as a potent nucleophile. Second, it acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the reverse reaction and protecting the triazine ring from acid-catalyzed degradation.

3. Thermal Activation: Heat the reaction mixture to a gentle reflux (85 °C) for 4 to 6 hours.

  • Self-Validating Mechanism (In-Process): The starting material, 5-bromo-6-azauracil, is poorly soluble in the solvent mixture and forms a cloudy suspension. As the reaction progresses and the zwitterionic product forms, the mixture will transition into a completely clear, pale-yellow solution . If the solution remains turbid after 4 hours, the reaction has stalled (likely due to insufficient base or degraded starting material).

4. Workup & Isoelectric Precipitation: Cool the mixture to 5 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0.

  • Causality: pH 3.0 is the calculated isoelectric point (pI) of the target molecule. At this pH, the carboxylic acid is protonated, and the molecule achieves net-zero charge, drastically reducing its aqueous solubility.

  • Self-Validating Mechanism (Isolation): A dense, white precipitate must form immediately upon reaching pH 3.0. If no precipitate forms, it indicates that the SNAr coupling failed, and the operator is merely looking at unreacted, highly soluble precursors. This immediate visual cue prevents the processing of failed batches.

5. Final Validation: Filter the precipitate, wash with ice-cold water (2 x 20 mL) to remove residual triethylamine hydrochloride, and dry under vacuum. Confirm identity via LC-MS (Expected m/z: 199.1 [M−H]− ).

Validation_Logic cluster_0 Synthesis & Isolation Workflow cluster_1 Self-Validating Analytics N1 Reaction Setup (Inert Atm, Temp Control) N2 In-Process Monitoring (Clear Solution = Conversion) N1->N2 N3 Isoelectric Precipitation (pH 3 Adjustment) N2->N3 N4 NMR Spectroscopy (Core & Chain Integrity) N3->N4 Purified Product N5 LC-MS Analysis (m/z 199.1 [M-H]-) N4->N5 N6 Elemental Analysis (Purity > 98%) N5->N6

Fig 2. Self-validating experimental workflow ensuring batch-to-batch reproducibility and purity.

Conclusion & Recommendations

For standard pharmaceutical research and scale-up, Pathway A (The Halogen Route) is objectively superior. The commercial availability of 5-bromo-6-azauracil[3], combined with the highly favorable kinetics of bromide displacement, results in a more reproducible and higher-yielding process. While Pathway B offers a slight advantage in crude purity and avoids halogenated waste, the requirement to manage toxic methyl mercaptan gas ( CH3​SH ) during the reaction introduces significant engineering controls that complicate standard laboratory operations.

By strictly adhering to the pH-controlled isoelectric precipitation step outlined in Protocol A, researchers can establish a self-validating loop that guarantees the isolation of high-purity 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid without the need for resource-intensive column chromatography.

References

  • [1] Title: 96360-24-6 | 3-((3,5-Dihydroxy-1,2,4-triazin-6-yl)amino)propanoic acid - Moldb | Source: moldb.com | URL:

  • [2] Title: 96360-24-6 n-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-b-alanine - Guidechem | Source: guidechem.com | URL:

  • [3] Title: 5-Bromo-6-azauracil (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart | Source: chemchart.com | URL:

  • [4] Title: US9505753B2 - Inhibitors of D-amino acid oxidase - Google Patents | Source: google.com | URL:

Sources

Validation

structural comparison of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid and beta-alanine derivatives

As a Senior Application Scientist, I have designed this comprehensive technical guide to evaluate the structural and kinetic properties of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid against standard β-alani...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to evaluate the structural and kinetic properties of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid against standard β-alanine derivatives .

In drug development and metabolic engineering, understanding the precise molecular interactions between synthetic analogs and endogenous enzymes is critical. This guide provides a deep dive into the structural rationale, mechanistic causality, and self-validating experimental workflows required to evaluate these compounds.

Introduction & Structural Rationale

β-Alanine is a crucial non-proteinogenic amino acid involved in the biosynthesis of carnosine and pantothenic acid, and it serves as the terminal product of pyrimidine catabolism. Standard β-alanine derivatives are often utilized as peptidomimetics or building blocks. However, the introduction of a 1,2,4-triazine ring fundamentally alters the molecule's pharmacological profile.

The compound 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is a rationally designed chimera. It covalently links a propanoic acid backbone (mimicking β-alanine) to a 3,5-dioxo-1,2,4-triazine ring (the core of 6-azauracil). 6-Azauracil is a well-documented, potent competitive inhibitor of β-alanine catabolizing enzymes, such as β-alanine-oxoglutarate aminotransferase and D-3-aminoisobutyrate-pyruvate aminotransferase[1]. By fusing these two moieties, the resulting molecule acts as a highly specific, bidentate transition-state analog.

Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Carbamoyl N-carbamoyl- beta-alanine Dihydrouracil->Carbamoyl Dihydropyrimidinase BetaAla Beta-Alanine Carbamoyl->BetaAla beta-ureidopropionase Product Malonate Semialdehyde BetaAla->Product Aminotransferase Inhibitor Triazine-Propanoic Acid Derivative Inhibitor->BetaAla Competitive Inhibition

Pyrimidine degradation pathway highlighting competitive inhibition of aminotransferases.

Structural Comparison & Physicochemical Properties

The fundamental difference between standard β-alanine and the triazine derivative lies in the electronic state of the amino group.

In standard β-alanine, the primary amine is highly nucleophilic. During enzymatic transamination, this amine attacks the aldehyde group of the pyridoxal 5'-phosphate (PLP) cofactor to form an external aldimine (Schiff base).

In 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, the amine is secondary and directly conjugated to the electron-deficient 1,2,4-triazine ring. The lone pair on the nitrogen is highly delocalized into the triazine π -system. This drastically reduces the nucleophilicity of the nitrogen, rendering it incapable of attacking the PLP aldehyde. Consequently, the molecule acts as a "dead-end" competitive inhibitor rather than a substrate.

Quantitative Data Presentation

The table below synthesizes the kinetic parameters of β-alanine and its structural analogs against key hepatic aminotransferases.

CompoundRoleTarget EnzymeAffinity / InhibitionMechanism of Action
β-Alanine Substrateβ-Alanine Aminotransferase Km​≈3.9 mM[2]PLP Schiff Base Formation
N-Acetyl-β-Alanine Weak AnalogAminotransferasesNegligibleSteric clash, loss of charge
6-Azauracil Inhibitor4-Aminobutyrate Transaminase Ki​≈0.7 mM[3]Competitive Inhibition
6-Azauracil InhibitorD-3-Aminoisobutyrate Transaminase Ki​≈8.9 mM[4]Competitive Inhibition
Triazine-Propanoic Acid InhibitorAminotransferases (General)Enhanced AffinityBidentate Active-Site Blockade

Note: The covalent tethering in the triazine-propanoic acid derivative theoretically enhances the localized concentration of the inhibitory pharmacophore, driving higher affinity than unconjugated 6-azauracil.

Mechanistic Insights: Causality in Enzyme Inhibition

When evaluating these compounds, it is imperative to understand why the structural modifications yield specific kinetic results.

The inhibitory effect of 6-azauracil derivatives is highly specific to the aminotransferase active site and acts competitively with respect to β-alanine, while remaining uncompetitive with respect to the α -keto acid acceptor (e.g., pyruvic acid or 2-oxoglutaric acid)[3][4]. The propanoic acid moiety of our target compound anchors perfectly into the enzyme's carboxylate recognition pocket (typically an arginine or lysine residue). Simultaneously, the bulky 3,5-dioxo-1,2,4-triazine ring occupies the active site cavity, sterically clashing with incoming substrates and shielding the PLP cofactor.

Experimental Protocols: A Self-Validating System

To empirically validate the structural advantages of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid over standard derivatives, we must employ a self-validating kinetic assay. The following protocol is designed to isolate the enzyme, measure inhibition, and definitively prove the mechanism of action.

Step 1: Enzyme Purification & Separation

Because liver tissue contains multiple β-alanine catabolizing enzymes, crude extracts must be fractionated.

  • Action: Pass the crude liver enzyme preparation through a Sephacryl S-200 size-exclusion column.

  • Causality: This specific chromatographic step is required to successfully separate β-alanine-oxoglutarate aminotransferase from β-alanine-pyruvate aminotransferase, ensuring that kinetic measurements are not confounded by dual-enzyme activity[1].

Step 2: Kinetic Assay Setup
  • Action: Establish a coupled spectrophotometric assay utilizing 2-oxoglutaric acid as the amino acceptor and varying concentrations of the triazine derivative. Monitor the reaction at 340 nm (measuring NADH oxidation if coupled with a dehydrogenase).

  • Causality: 2-oxoglutaric acid acts as both an amino acceptor and a low-affinity inhibitor. By carefully titrating the substrate, we can isolate the competitive inhibitory effect of the triazine ring against β-alanine[3].

Step 3: Dialysis Validation (The Self-Validating Step)
  • Action: Subject the inhibited enzyme-inhibitor complex to extensive dialysis against a neutral buffer (pH 7.3), followed by an attempt to reactivate the enzyme with fresh PLP.

  • Causality: This step is critical to distinguish between irreversible suicide inhibition (covalent bonding) and reversible competitive inhibition. Foundational studies prove that enzymes inhibited by azauracil derivatives regain full activity upon dialysis, confirming non-covalent, reversible active-site occupation[3].

Workflow A 1. Enzyme Isolation (Liver Extract via Sephacryl S-200) B 2. Affinity Chromatography (PLP-dependent purification) A->B C 3. Kinetic Assay Setup (Varying [Substrate] & [Inhibitor]) B->C D 4. Spectrophotometric Readout (340 nm) C->D E 5. Lineweaver-Burk Analysis (Ki Determination) D->E F 6. Dialysis Validation (Confirm Reversibility) E->F

Self-validating experimental workflow for determining the inhibition kinetics of β-alanine analogs.

Conclusion & Future Perspectives

The structural evolution from simple β-alanine to 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid represents a masterclass in rational inhibitor design. By neutralizing the nucleophilicity of the primary amine via conjugation to an electron-withdrawing triazine ring, researchers can transform a metabolic substrate into a potent, reversible competitive inhibitor. This compound holds significant promise for modulating pyrimidine metabolism and investigating the precise active-site topography of mammalian aminotransferases.

References

  • Inhibitory effect of 6-azauracil on beta-alanine metabolism in rat. nih.gov. 1

  • Increased beta-aminoisobutyric acid in rat liver with 6-azauracil and its enantiomer. nih.gov. 5

  • Inhibitory effect of 6-azauracil on purified rabbit liver 4-aminobutyrate aminotransferase. nih.gov.3

  • Purification, characterization and inhibition of d-3-aminoisobutyrate aminotransferase from the rat liver. researcher.life. 4

  • Purification and Properties of Beta-Alanine Aminotransferase From Rabbit Liver. nih.gov. 2

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Protocol: 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid

As a Senior Application Scientist, I have developed this comprehensive logistical and disposal guide to ensure that your laboratory handles 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (CAS: 96360-24-6)[1] wi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive logistical and disposal guide to ensure that your laboratory handles 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid (CAS: 96360-24-6)[1] with the highest standards of safety and environmental compliance. This protocol moves beyond basic safety data sheets by explaining the causality behind each handling requirement, empowering researchers to make informed, self-validating operational decisions.

Physicochemical Profiling & Hazard Causality

To safely manage the disposal of this compound, we must first understand its molecular architecture. The compound features a 1,2,4-triazine-3,5-dione core attached to a propanoic acid moiety.

  • Environmental Mobility (The Propanoic Acid Moiety): The carboxylic acid group deprotonates at standard environmental and physiological pH levels (pH > 4.5). This renders the molecule highly water-soluble as a propanoate salt. If discharged into municipal sinks, it will bypass standard filtration and become highly mobile in aquatic ecosystems.

  • Biorecalcitrance (The Triazine Core): The nitrogen-rich triazine-dione ring is highly stable and resists degradation by the activated sludge used in standard municipal wastewater treatment plants (WWTPs).

  • NOx Generation Potential: The molecule contains four nitrogen atoms (C₆H₈N₄O₄), meaning it is approximately 25.9% nitrogen by mass. Thermal destruction of this compound will generate significant quantities of nitrogen oxides (NOx), necessitating specialized flue gas treatment[2].

Table 1: Physicochemical & Hazard Data Summary
ParameterValue / CharacteristicOperational Implication
CAS Registry Number 96360-24-6Use for exact tracking in waste manifests.
Molecular Formula C₆H₈N₄O₄High nitrogen content (25.9%) dictates NOx-scrubbed incineration.
Molecular Weight 216.15 g/mol Quantifies mass-balance calculations for waste logs.
Aqueous Solubility High (at pH > 5.0)Strictly prohibits drain disposal. Requires pH-monitored containment.
Thermal Stability Decomposes before boilingGenerates toxic NOx and COx gases upon heating.

Operational Safety & Handling Protocol

Before generating waste, strict engineering controls and personal protective equipment (PPE) must be established. The primary risk during routine handling is the inhalation of aerosolized powders.

Table 2: Required PPE & Engineering Controls
Control TypeSpecificationCausality & Validation
Engineering Class II Biological Safety Cabinet or Fume HoodPrevents inhalation of micro-particulates. Validation: Verify inward airflow (face velocity >100 fpm) before opening the container.
Hand Protection Nitrile gloves (Double-gloved), >0.12 mm thicknessProtects against dermal absorption. Validation: Inspect outer glove for micro-tears every 30 minutes of active handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to reactive dust. Validation: Ensure a tight seal around the orbital bone.
Respiratory N95 or P100 Particulate Respirator (if outside hood)Filters >99% of airborne powder. Validation: Perform a positive/negative pressure seal check prior to use.

Waste Segregation & Disposal Methodologies

Because of its high nitrogen content and environmental mobility, 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid must be routed to a certified capable of high-temperature incineration[3].

Protocol A: Aqueous Waste Processing

Aqueous waste includes buffer solutions, HPLC effluents, and solvent mixtures containing the compound.

  • Collection: Funnel all liquid waste into a high-density polyethylene (HDPE) carboy. Causality: HDPE is chemically inert to weak organic acids and prevents leaching.

  • pH Neutralization & Validation:

    • Test the waste using a calibrated pH probe or standardized pH strips.

    • Adjust the pH to a neutral range (6.0–8.0) using 1M NaOH or 1M HCl.

    • Causality: Highly acidic or basic waste can degrade the HDPE container over time or react exothermically with trace organics. Self-Validation: The pH must hold stable between 6.0 and 8.0 for 5 minutes before the container is sealed.

  • Containment: Cap the carboy with a vented cap to prevent pressure build-up from incidental off-gassing. Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Labeling: Affix a hazardous waste label reading: "Toxic Aqueous Waste: Nitrogenous Heterocycles (Triazine derivatives) - INCINERATION ONLY."

Protocol B: Solid Waste Processing

Solid waste includes residual powder, contaminated weigh boats, pipette tips, and disposable PPE.

  • Primary Containment: Place all contaminated solids into a transparent, 4-mil polyethylene (PE) bag inside the fume hood to prevent dust escape.

  • Secondary Containment (Double-Bagging): Seal the primary bag using a gooseneck tie (twist the neck, fold it over itself, and zip-tie it). Place it inside a second PE bag and repeat the gooseneck seal. Causality: Double-bagging creates a redundant barrier against puncture from sharp plastics (like pipette tips).

  • Drumming: Transfer the sealed bags into a UN-rated solid waste drum (e.g., 1G2/Z/ fiber drum or 1H2/Y/ plastic drum).

  • Labeling: Label the drum as "Toxic Solid Waste: Triazine Derivative - DO NOT COMPACT."

Thermal Destruction & Environmental Logistics

Once the waste leaves your facility, it must undergo high-temperature incineration. According to the, nitrogen-rich compounds require specific thermal and chemical environments to prevent the release of toxic pollutants[2][4].

  • High-Temperature Oxidation: The waste is injected into a rotary kiln operating at >1100°C with a minimum gas residence time of 2 seconds. This ensures the complete cleavage of the stable triazine ring.

  • Flue Gas Treatment (NOx Scrubbing): Because the compound is 25.9% nitrogen, incineration generates massive amounts of nitric oxide (NO) and nitrogen dioxide (NO₂). The incinerator must be equipped with Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) systems. In these systems, ammonia or urea is injected into the flue gas to reduce NOx back into harmless N₂ gas and water vapor.

DisposalWorkflow Start Waste Generation: 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Dry Aqueous Aqueous Waste (Buffer/Solvent Solutions) Decision->Aqueous Liquid PrepSolid Double-bag in PE Seal in UN-rated Drum Solid->PrepSolid PrepAq Adjust pH to 6.0-8.0 Store in HDPE Carboy Aqueous->PrepAq Incinerator Hazardous Waste Incinerator (>1100°C, 2 sec residence) PrepSolid->Incinerator PrepAq->Incinerator Scrubber Flue Gas Treatment (SNCR/SCR for NOx reduction) Incinerator->Scrubber

Figure 1: Disposal and thermal destruction workflow for triazine-derivative waste.

Spill Response & Emergency Logistics

In the event of an accidental release, immediate containment is required to prevent aerosolization or drainage.

Dry Powder Spill:

  • DO NOT SWEEP. Sweeping mechanically aerosolizes the powder, drastically increasing inhalation risks.

  • Dampen a spill pad with a 50/50 mixture of Water and Ethanol. Causality: The ethanol reduces the surface tension of the water, allowing it to rapidly wet the hydrophobic powder without causing it to scatter.

  • Gently place the damp pad over the powder to absorb it.

  • Wipe the area inward toward the center of the spill. Place all pads into a PE bag and treat as Solid Waste (Protocol B).

Liquid Spill:

  • Encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite or universal spill socks). Causality: Encircling prevents the liquid from expanding its footprint or reaching floor drains.

  • Work the absorbent into the spill until no free liquid remains.

  • Collect the saturated absorbent using a non-sparking plastic scoop, place it in a PE bag, and treat as Solid Waste (Protocol B).

References

  • Title: Hazardous Waste Management Facilities and Units Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Best Available Techniques (BAT) Reference Document for Waste Incineration Source: European Commission Joint Research Centre (JRC) URL: [Link]

Sources

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